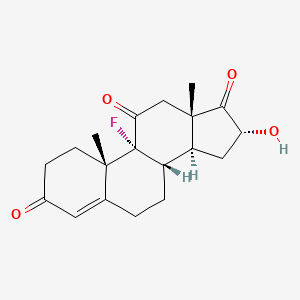

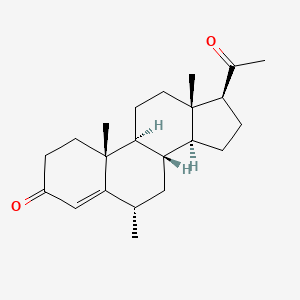

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Transformation Studies

Biotransformation in Equine Subjects : Fluoxymesterone, a compound related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, undergoes metabolic transformation in horses. Major metabolites include 16-hydroxy derivatives, and phase II metabolism involves glucuronide formation, crucial for detecting drug abuse in horses (Stanley, Kent, & Rodgers, 1997).

Metabolic Fate in Laboratory Animals : The metabolism of triamcinolone acetonide, a structurally similar compound, has been studied in various animal models. The primary route of excretion differs among species, with significant fecal excretion in dogs, rats, and monkeys. Identification of major metabolites was achieved through comprehensive analytical techniques (Gordon & Morrison, 1978).

Intraocular Metabolism : The metabolic transformation of dexamethasone, another related compound, when applied topically to rabbit eyes, led to the formation of a specific metabolite. This finding is significant for understanding ocular drug metabolism (Ichigashira & Yamaga, 1978).

Synthesis and Aromatase Inhibition

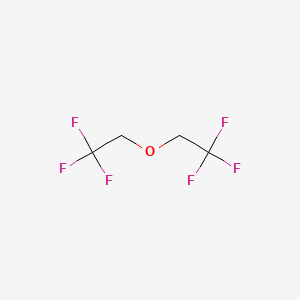

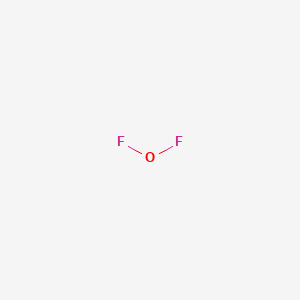

Synthesis of Fluorine-Containing Derivatives : The synthesis of various fluorine-containing derivatives of androst-4-ene-3,17-dione, including those relevant to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, was achieved. Some of these compounds demonstrate potent aromatase inhibitory properties (Mann & Pietrzak, 1984).

Potent Aromatase Inhibitor : 14 alpha-Hydroxyandrost-4-ene-3,6,17-trione, a derivative, was identified as a potent inhibitor of human placental aromatase, indicating its potential application in breast cancer treatment (Yoshihama et al., 1990).

Steroid Synthesis and Fluorination

Improved Synthesis Methods : New chemical approaches for the synthesis of 16alpha-hydroxylated androgens, intermediates in the formation of estriol during pregnancy, were developed. This includes the synthesis of compounds structurally related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione (Numazawa & Osawa, 1978).

Electrophilic Fluorination of Steroidal Ketones : Research on the fluorination of steroidal α,β-unsaturated ketones, including those related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, has been conducted, contributing to the development of derivatives with potential therapeutic applications (Barton et al., 1982).

Diagnostic Imaging and Radiotherapy

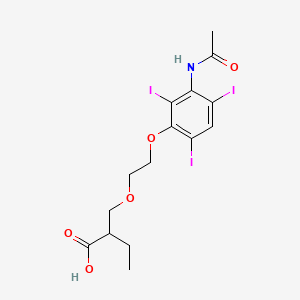

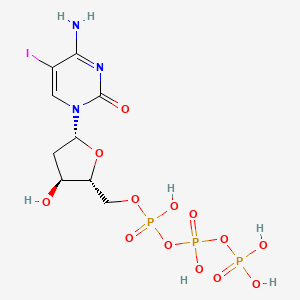

- Bromine- and Iodine-Substituted Progestins for Imaging : The synthesis and receptor binding affinities of bromine- and iodine-substituted progestins, derived from compounds like 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, were studied. These compounds show potential for diagnostic imaging of PR-positive breast tumors using PET (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).

properties

CAS RN |

2991-06-2 |

|---|---|

Product Name |

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione |

Molecular Formula |

C19H23FO4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(8S,9R,10S,13S,14S,16R)-9-fluoro-16-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione |

InChI |

InChI=1S/C19H23FO4/c1-17-9-15(23)19(20)12(13(17)8-14(22)16(17)24)4-3-10-7-11(21)5-6-18(10,19)2/h7,12-14,22H,3-6,8-9H2,1-2H3/t12-,13-,14+,17-,18-,19-/m0/s1 |

InChI Key |

IASWIBHERBRGSC-MCRQTLMJSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3C[C@H](C4=O)O)C)F |

SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)